molecular formula C13H15N3O B7504948 N-cyclopentyl-1H-indazole-7-carboxamide

N-cyclopentyl-1H-indazole-7-carboxamide

Cat. No. B7504948
M. Wt: 229.28 g/mol
InChI Key: DFHOEAIDLNFGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1H-indazole-7-carboxamide, also known as AB-PINACA, is a synthetic cannabinoid that was first identified in 2012. It is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. AB-PINACA is a popular research chemical that is used in scientific studies to investigate the effects of cannabinoids on the brain and body. In

Mechanism of Action

N-cyclopentyl-1H-indazole-7-carboxamide is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. When N-cyclopentyl-1H-indazole-7-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
N-cyclopentyl-1H-indazole-7-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, increase appetite, and produce a range of psychoactive effects. N-cyclopentyl-1H-indazole-7-carboxamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1H-indazole-7-carboxamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using N-cyclopentyl-1H-indazole-7-carboxamide is that it is a synthetic cannabinoid, which means that its effects may not be representative of the effects of naturally occurring cannabinoids such as THC.

Future Directions

There are many potential future directions for research on N-cyclopentyl-1H-indazole-7-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1H-indazole-7-carboxamide, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects than existing synthetic cannabinoids. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-1H-indazole-7-carboxamide, particularly in relation to its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of N-cyclopentyl-1H-indazole-7-carboxamide involves the reaction of cyclopentyl chloride with 1H-indazole-7-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified using chromatography. This method was first described by ACD/Labs in 2012 and has since been used by many researchers to synthesize N-cyclopentyl-1H-indazole-7-carboxamide for scientific studies.

Scientific Research Applications

N-cyclopentyl-1H-indazole-7-carboxamide is widely used in scientific studies to investigate the effects of cannabinoids on the brain and body. It is often used as a reference compound in studies that compare the effects of different cannabinoids on the CB1 receptor. N-cyclopentyl-1H-indazole-7-carboxamide has also been used in studies that investigate the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and appetite regulation.

properties

IUPAC Name

N-cyclopentyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(15-10-5-1-2-6-10)11-7-3-4-9-8-14-16-12(9)11/h3-4,7-8,10H,1-2,5-6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHOEAIDLNFGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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